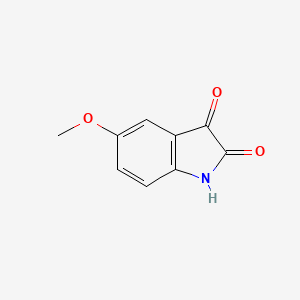

5-Methoxyisatin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHGXMPXHPOXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192838 | |

| Record name | 1H-Indole-2,3-dione, 5-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39755-95-8 | |

| Record name | 5-Methoxyisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39755-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039755958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39755-95-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2,3-dione, 5-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXYISATIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7GA9U9TN1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methoxyisatin chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and structure of 5-Methoxyisatin, a key intermediate in the synthesis of various bioactive compounds. This document summarizes its fundamental physicochemical characteristics, spectroscopic data, and synthetic methodology. Furthermore, it delves into the biological signaling pathways of a notable derivative, offering insights for researchers in drug discovery and development.

Core Chemical Properties

This compound, also known as 5-methoxy-1H-indole-2,3-dione, is a solid that typically appears as orange to amber to dark red powder or crystals.[1][2] It is soluble in cold water.[1] A comprehensive summary of its key chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO₃ | [3] |

| Molecular Weight | 177.16 g/mol | [3] |

| Melting Point | 201-205 °C | [4] |

| Appearance | Orange to amber to dark red powder/crystal | [1][2] |

| Solubility | Soluble in cold water | [1] |

| pKa (Predicted) | 9.73 ± 0.20 | [1] |

| Density (Predicted) | 1.346 ± 0.06 g/cm³ | [1] |

Structural Information

The molecular structure of this compound consists of an indole core with a methoxy group substituted at the 5-position and two carbonyl groups at the 2 and 3-positions.

Crystallographic Data

As of the latest available data, a definitive crystal structure for the parent this compound (1H-indole-2,3-dione, 5-methoxy-) has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.[5][6]

However, crystallographic data for numerous derivatives of this compound are available, providing valuable insights into the molecular geometry and packing of related structures. For illustrative purposes, the crystallographic data for a closely related thiosemicarbazone derivative is often studied. It is imperative to note that the following data does not represent this compound itself but one of its derivatives.

Spectroscopic Profile

The structural identity and purity of this compound are routinely confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound in deuterated chloroform (CDCl₃) exhibits characteristic signals corresponding to its molecular structure.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 10.86 | s | 1H | N-H | [4] |

| 7.17 | dd (J = 1.0, 2.5 Hz) | 1H | Aromatic C-H | [4] |

| 7.06 | s | 1H | Aromatic C-H | [4] |

| 6.84 | d (J = 8.6 Hz) | 1H | Aromatic C-H | [4] |

| 3.74 | s | 3H | O-CH₃ | [4] |

¹³C NMR Spectroscopy

While detailed assignments for this compound are not extensively reported in the immediate search results, data for its derivatives show characteristic peaks for the isatin moiety between 106.04–120.99 ppm and 158.21–155.78 ppm.[7][8] The carbonyl and imine carbons of these derivatives resonate at approximately 162.92–163.95 ppm and 133.48–135.21 ppm, respectively.[7][8]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[3] The NIST Mass Spectrometry Data Center reports a GC-MS with significant peaks at m/z values of 177, 149, 106, and 73.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound derivatives displays characteristic absorption bands. For instance, the C=O stretching vibration is typically observed in the range of 1676–1695 cm⁻¹. The N-H stretching of the indole ring appears in the region of 3167–3469 cm⁻¹. A strong band corresponding to the C-O-C stretching of the methoxy group is found between 1224–1242 cm⁻¹.[7][8]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from 5-methoxyaniline.[4]

Step 1: Synthesis of p-methoxyisonitrosoacetanilide

In a suitable reaction vessel, 5-methoxyaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution. The reaction mixture is heated at 90°C for approximately 3.5 hours. This step yields p-methoxyisonitrosoacetanilide with a reported yield of 95%.[4]

Step 2: Cyclization to this compound

The intermediate, p-methoxyisonitrosoacetanilide, is then subjected to cyclization using concentrated sulfuric acid (75%) at 92°C. This hydrolysis and subsequent ring-closure reaction affords this compound in a yield of approximately 88%.[4]

A more detailed laboratory-scale procedure is as follows:

-

Warm a solution of concentrated sulfuric acid (176 mL) containing water (5 mL) to 70°C.

-

Add N-(2-hydroximino-acetyl)anisidine (25 g, 0.13 mol) portion-wise over 1 hour, maintaining the temperature between 70-80°C.

-

After the addition is complete, reflux the mixture at 80°C for 15 minutes.

-

Pour the reaction mixture into a beaker containing 500 g of ice and 800 mL of cold water.

-

Collect the resulting black precipitate by vacuum filtration.

-

Wash the precipitate with cold water until the pH of the filtrate is neutral (pH 7).

-

Dry the solid in the air to obtain this compound.[4]

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways of a this compound Derivative

While this compound serves as a crucial building block, its derivatives have been the primary focus of biological activity studies. One such derivative, This compound N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) , has demonstrated significant anticancer properties. It is important to emphasize that the following signaling pathway is attributed to this specific derivative and not to the parent this compound.

MeOIstPyrd has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Mechanistic studies have revealed that it can activate the mitochondrial intrinsic apoptotic pathway.[7] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl2. This shift in the Bax/Bcl2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and ultimately leads to programmed cell death.[7] Furthermore, MeOIstPyrd has been found to induce DNA damage and activate the tumor suppressor protein p53.[7]

Caption: Apoptotic pathway of a this compound derivative.

References

- 1. This compound CAS#: 39755-95-8 [chemicalbook.com]

- 2. This compound | 39755-95-8 [sigmaaldrich.com]

- 3. This compound | C9H7NO3 | CID 38333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Methoxyisatin from 5-Methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic pathways for producing 5-methoxyisatin, a valuable intermediate in pharmaceutical research, starting from 5-methoxyaniline. This guide details established methodologies, including the Sandmeyer, Gassman, Stolle, and Martinet syntheses. For each pathway, a thorough description, detailed experimental protocols, and quantitative data are presented. Logical workflows and reaction pathways are visualized using diagrams to facilitate a clear understanding of the chemical transformations.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a robust and widely employed method for the preparation of isatins from anilines. The process involves two key steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the isatin core.

The synthesis of this compound via the Sandmeyer pathway commences with the reaction of 5-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride. This reaction forms the intermediate, N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide (also known as p-methoxyisonitrosoacetanilide). The subsequent treatment of this intermediate with a strong acid, typically concentrated sulfuric acid, induces cyclization to afford this compound.[1]

Experimental Protocol

Step 1: Synthesis of N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide

-

In a suitable reaction vessel, a solution of 5-methoxyaniline is prepared in water containing hydrochloric acid to form the hydrochloride salt.

-

To this solution, aqueous solutions of chloral hydrate and hydroxylamine hydrochloride are added.

-

The mixture is heated to 90 °C and maintained at this temperature for approximately 3.5 hours.

-

Upon cooling, the N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide intermediate precipitates from the solution and is collected by filtration.

Step 2: Synthesis of this compound

-

Concentrated sulfuric acid is warmed to approximately 70 °C in a separate reaction vessel.

-

The dried N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide intermediate is added portion-wise to the heated sulfuric acid, maintaining the temperature between 70-80 °C.

-

After the addition is complete, the reaction mixture is heated at 80 °C for about 15 minutes to ensure complete cyclization.

-

The hot reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude this compound.

-

The solid product is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

Quantitative Data

| Step | Reactants | Temperature | Time | Yield | Reference |

| 1. Intermediate Formation | 5-Methoxyaniline, Chloral Hydrate, Hydroxylamine HCl | 90 °C | 3.5 h | 95% | |

| 2. Cyclization | N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide, Concentrated Sulfuric Acid | 70-80 °C | 1.25 h | 88% |

Sandmeyer Synthesis Pathway Diagram

Gassman Isatin Synthesis

The Gassman synthesis provides an alternative route to isatins, proceeding through a 3-methylthiooxindole intermediate. This method is particularly useful for the synthesis of substituted isatins.

For the synthesis of this compound, 5-methoxyaniline (p-anisidine) is first converted to 5-methoxy-3-methylthiooxindole. This transformation is achieved following the general procedure described by Gassman and van Bergen. The resulting 3-methylthiooxindole is then subjected to hydrolysis in the presence of mercuric oxide and boron trifluoride etherate to yield this compound.[2]

Experimental Protocol

Step 1: Synthesis of 5-Methoxy-3-methylthiooxindole (General Procedure Adaptation)

-

A solution of 5-methoxyaniline in a suitable solvent is treated with tert-butyl hypochlorite to form the corresponding N-chloroaniline.

-

The N-chloroaniline is then reacted with a methylthio-substituted carbonyl compound at low temperatures.

-

A base, such as triethylamine, is added to facilitate a[2][3]-sigmatropic rearrangement, followed by cyclization to yield 5-methoxy-3-methylthiooxindole.

Step 2: Synthesis of this compound

-

The 5-methoxy-3-methylthiooxindole intermediate is dissolved in aqueous tetrahydrofuran.

-

Red mercuric oxide and boron trifluoride etherate are added to the solution.

-

The mixture is stirred at room temperature, and the progress of the hydrolysis is monitored.

-

Upon completion, the reaction mixture is worked up to isolate the this compound product.[2]

Quantitative Data

| Step | Reactants | Conditions | Yield | Reference |

| 1. Intermediate Formation | 5-Methoxyaniline, Reagents per Gassman & van Bergen | Multi-step, low temperature | N/A | [2] |

| 2. Hydrolysis | 5-Methoxy-3,3-di(methylthio)oxindole, HgO, BF₃·OEt₂ | Room temperature, aqueous THF | 62% | [2] |

Gassman Synthesis Pathway Diagram

References

A Technical Guide to 5-Methoxyisatin: Solubility, Experimental Protocols, and Biological Pathways

This technical guide provides an in-depth overview of the solubility of 5-methoxyisatin in various organic solvents, detailed experimental protocols for solubility determination, and a review of its role in key biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to this compound

This compound is a derivative of isatin, a naturally occurring compound found in many plants. It serves as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds with significant biological activities.[1][2] The incorporation of a methoxy group at the 5-position of the isatin core can modulate its physicochemical properties, including solubility, and enhance its pharmacological effects.[2] Derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

Solubility of this compound

A comprehensive search for quantitative solubility data of this compound in common organic solvents did not yield specific numerical values in publicly available scientific literature. Several chemical suppliers qualitatively describe this compound as being "soluble in cold water".[2][4][5]

Due to the lack of specific data for this compound, the following table provides solubility data for the parent compound, isatin, in various organic solvents. This information is intended to serve as a reference point for researchers. It is crucial to note that the presence of the methoxy group in this compound will influence its solubility, and therefore, these values are not directly transferable.

Table 1: Quantitative Solubility of Isatin in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3 * x) |

| Dichloromethane | 278.15 | 1.83 |

| 298.15 | 2.68 | |

| 318.15 | 3.95 | |

| Toluene | 278.15 | 0.95 |

| 298.15 | 1.21 | |

| 318.15 | 1.52 | |

| Acetone | 278.15 | 20.35 |

| 298.15 | 29.87 | |

| 318.15 | 44.98 | |

| Ethyl Acetate | 278.15 | 4.89 |

| 298.15 | 7.23 | |

| 318.15 | 11.98 | |

| 1,4-Dioxane | 278.15 | 28.15 |

| 298.15 | 41.23 | |

| 318.15 | 84.12 | |

| N,N-Dimethylformamide (DMF) | 278.15 | 102.36 |

| 298.15 | 135.89 | |

| 318.15 | 176.25 | |

| Tetrahydrofuran (THF) | 278.15 | 45.69 |

| 298.15 | 65.87 | |

| 318.15 | 92.88 | |

| Acetonitrile | 278.15 | 5.36 |

| 298.15 | 9.87 | |

| 318.15 | 17.39 | |

| Methanol | 298.15 | 10.2 |

| 308.15 | 14.5 | |

| 318.15 | 20.8 | |

| Ethanol | 298.15 | 7.5 |

| 308.15 | 10.8 | |

| 318.15 | 15.6 | |

| 1-Butanol | 298.15 | 4.2 |

| 308.15 | 6.1 | |

| 318.15 | 8.9 |

Source: Data for dichloromethane, toluene, acetone, ethyl acetate, 1,4-dioxane, N,N-dimethylformamide, tetrahydrofuran, and acetonitrile is from Liu et al. (2014).[6][7] Data for methanol, ethanol, and 1-butanol is from a study on the solubility of isatin in different solvents.[8]

Experimental Protocols for Solubility Determination

For researchers aiming to determine the precise solubility of this compound in various organic solvents, the following established methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound.[9][10][11]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.[10]

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Separation of Undissolved Solid: The saturated solution is filtered to remove any undissolved solid.[10]

-

Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).[10]

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.[10]

-

Calculation of Solubility: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent used.

UV-Visible Spectrophotometry

This method is suitable for compounds that exhibit significant absorbance in the UV-Visible range and can be a rapid and sensitive alternative to the gravimetric method.[13][14]

Methodology:

-

Determination of Maximum Absorbance (λmax): A dilute solution of this compound in the chosen solvent is scanned using a UV-Visible spectrophotometer to determine the wavelength of maximum absorbance.

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent.

-

Generation of a Calibration Curve: The absorbance of each standard solution is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration.

-

Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Analysis: After filtration, a sample of the clear saturated solution is appropriately diluted with the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at λmax.

-

Calculation of Solubility: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Biological Signaling Pathways Involving this compound and its Derivatives

This compound and its derivatives have been shown to exert their biological effects by modulating various signaling pathways implicated in cancer and inflammation.

Anticancer Activity: p53 Activation and Cell Cycle Arrest

Certain derivatives of this compound have demonstrated potent anticancer activity.[15] One of the proposed mechanisms involves the activation of the tumor suppressor protein p53.[15] By stabilizing and activating p53, these compounds can induce apoptosis (programmed cell death) in cancer cells. Furthermore, these derivatives can cause cell cycle arrest, primarily in the G2/M phase, by modulating the levels of key cell cycle regulatory proteins such as cyclin B1 and p21.[1][15] This prevents cancer cells from progressing through mitosis and ultimately leads to a reduction in tumor cell proliferation.[1][15]

Anti-inflammatory Activity

The anti-inflammatory effects of isatin derivatives are attributed to their ability to modulate key inflammatory pathways.[3] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS).[3] They can also suppress the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation.[3] Furthermore, some derivatives have been shown to interfere with the NF-κB signaling pathway, a central regulator of the inflammatory response.[3]

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase that is implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including cancer and neurodegenerative disorders.[16] Isatin derivatives have been identified as potential inhibitors of GSK-3β.[17] By binding to the ATP-binding site of the enzyme, these compounds can block its kinase activity, thereby modulating downstream signaling pathways and exerting therapeutic effects.[18]

Conclusion

This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. While quantitative data on its solubility in organic solvents is currently limited, this guide provides researchers with established protocols to determine these crucial parameters. The elucidation of its mechanisms of action through the modulation of key signaling pathways, such as p53 activation, cell cycle regulation, and GSK-3β inhibition, underscores its importance as a target for further investigation in drug discovery and development.

References

- 1. 5-Acetamido-1-(methoxybenzyl) isatin inhibits tumor cell proliferation, migration, and angiogenesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. This compound CAS#: 39755-95-8 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. researchgate.net [researchgate.net]

- 13. ymerdigital.com [ymerdigital.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. mdpi.com [mdpi.com]

Spectroscopic Profile of 5-Methoxyisatin: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxyisatin, a significant heterocyclic compound with applications in pharmaceutical research and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will serve as a crucial resource for researchers, scientists, and professionals in the field of medicinal chemistry.

Introduction

This compound (C₉H₇NO₃) is a derivative of isatin, a bicyclic indole compound. The presence of the methoxy group at the 5-position of the indole ring significantly influences its chemical and biological properties. Accurate and detailed spectroscopic data are paramount for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data

The following sections detail the key spectroscopic data for this compound, with quantitative information organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.86 | s | 1H | N-H |

| 7.17 | dd, J=1.0, 2.5 Hz | 1H | Ar-H |

| 7.06 | s | 1H | Ar-H |

| 6.84 | d, J=8.6 Hz | 1H | Ar-H |

| 3.74 | s | 3H | O-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 184.5 | C=O (C3) |

| 159.0 | C=O (C2) |

| 156.5 | C-O (C5) |

| 144.5 | C-N (C7a) |

| 124.5 | Ar-CH |

| 118.0 | Ar-C (C3a) |

| 113.0 | Ar-CH |

| 111.5 | Ar-CH |

| 56.0 | O-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was obtained using Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) wafer techniques.

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250 - 3100 | Strong, Broad | N-H Stretching |

| 1740 | Strong | C=O Stretching (Ketone) |

| 1620 | Strong | C=O Stretching (Amide) |

| 1600, 1490 | Medium | C=C Stretching (Aromatic) |

| 1280 | Strong | C-O Stretching (Aryl ether) |

| 1080 | Medium | C-O Stretching (Methoxy) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) was employed.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 177 | 100 | [M]⁺ (Molecular Ion) |

| 149 | High | [M-CO]⁺ |

| 106 | High | [M-CO-HNCO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of this compound was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard 1D pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 200 ppm

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy

-

KBr Wafer Method: A small amount of this compound (1-2 mg) was ground with spectroscopic grade KBr (100-200 mg). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

ATR Method: A small amount of the solid sample was placed directly onto the ATR crystal.

-

Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: The obtained interferogram was Fourier transformed to produce the infrared spectrum. Background correction was applied.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min.

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

-

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and major fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structure elucidation.

Endogenous Presence and Function of Isatins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative that has garnered significant scientific interest due to its diverse biological and pharmacological activities. Initially identified as a component of "tribulin," an endogenous monoamine oxidase (MAO) inhibitor, isatin is now recognized as a multifaceted signaling molecule with a distinct distribution throughout mammalian tissues and fluids.[1][2] Its concentration is dynamically regulated, notably increasing in response to stress.[1] This technical guide provides a comprehensive overview of the endogenous presence, biosynthesis, metabolism, and physiological functions of isatin. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this intriguing molecule.

Endogenous Presence of Isatin

Isatin is widely distributed in mammalian tissues and body fluids, with concentrations varying significantly across different anatomical locations.[1][3] This differential distribution suggests specific physiological roles in various organs and systems.

Quantitative Data on Isatin Concentrations

The following tables summarize the reported endogenous concentrations of isatin in various mammalian tissues and fluids. These values have been compiled from multiple studies and are presented to provide a comparative overview. Methodologies for quantification primarily include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Table 1: Endogenous Isatin Concentrations in Rat Tissues

| Tissue | Concentration (µM) | Reference |

| Brain | ||

| Whole Brain | 0.3 - 0.4 | [1] |

| Hippocampus | 0.9 - 1.3 | [1] |

| Cerebellum | 0.8 - 1.2 | [1] |

| Striatum | 0.6 - 1.0 | [1] |

| Peripheral Tissues | ||

| Heart | 0.79 - 2.62 | [1] |

| Liver | 0.77 - 1.45 | [1] |

| Kidney | 0.88 - 1.32 | [1] |

| Lung | 0.14 - 1.20 | [1] |

| Spleen | 0.35 - 0.62 | [1] |

| Testes | 0.88 - 1.32 | [1] |

| Seminal Vesicles | 47.4 - 79.0 | [1] |

| Vas Deferens | 47.4 - 79.0 | [1] |

Table 2: Endogenous Isatin Concentrations in Human Bodily Fluids

| Fluid | Concentration | Reference |

| Serum/Plasma | Can exceed 1 µM | [1] |

| Urine | 0.4 - 3.2 mg/mmol creatinine (adults) | [4] |

| Urine | 0.002 - 0.518 mg/mmol creatinine (newborns) | [4] |

Biosynthesis and Metabolism

The endogenous production of isatin is intricately linked to the metabolism of the essential amino acid tryptophan. Both host and gut microbiota enzymes play a role in its formation.[5][6]

Biosynthesis of Isatin from Tryptophan

The primary pathway for isatin biosynthesis involves the conversion of tryptophan to indole, which is subsequently oxidized. A significant portion of urinary isatin is produced by the gut microbiota.[6]

Metabolism and Degradation of Isatin

Isatin undergoes several metabolic transformations leading to its excretion or conversion into other bioactive molecules. These pathways include reduction, oxidation, and dimerization.[1]

Physiological Functions and Signaling Pathways

Endogenous isatin exerts a wide range of effects on various physiological processes, acting through multiple molecular targets.

Inhibition of Monoamine Oxidase (MAO)

Isatin is a well-characterized endogenous inhibitor of MAO, with a preference for MAO-B over MAO-A.[2] This inhibition leads to an increase in the levels of monoamine neurotransmitters in the brain.[7]

Table 3: Inhibitory Activity of Isatin against Monoamine Oxidase

| Enzyme | IC50 (µM) | Ki (µM) | Reference |

| MAO-A | 12.3 | 15 | [2][8] |

| MAO-B | 4.86 | 3 | [2][8] |

Antagonism of Atrial Natriuretic Peptide (ANP) Signaling

Isatin acts as a potent antagonist of the atrial natriuretic peptide (ANP) receptor, thereby inhibiting ANP-stimulated particulate guanylate cyclase activity.[5][9] This suggests a role for isatin in regulating processes such as natriuresis and anxiety.[9]

Induction of Apoptosis

At higher concentrations, isatin has been shown to induce apoptosis in various cell lines, including cancer cells.[10] This pro-apoptotic effect is mediated, in part, through the activation of caspases.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of isatin.

Extraction and Quantification of Isatin

This method allows for the sensitive detection and quantification of isatin.[4]

Protocol:

-

Sample Preparation:

-

To a urine or tissue homogenate sample, add 5-methylisatin as an internal standard.

-

Perform an organic extraction of the sample.

-

Dry the organic extract.

-

-

Derivatization:

-

Derivatize the dried extract with hydroxylamine hydrochloride.

-

Follow with a second derivatization step using N-tert.-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

-

GC-MS Analysis:

-

Analyze the derivatized sample using a capillary column GC-MS system.

-

Quantify using selected-ion monitoring of m/z 333 for the isatin derivative and m/z 347 for the internal standard derivative.[4]

-

This method provides a rapid and sensitive means for determining isatin concentrations.[11]

Protocol:

-

Sample Preparation (Plasma):

-

Deproteinize plasma samples by adding an equal volume of acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Sample Preparation (Urine):

-

Acidify urine samples with perchloric acid.

-

Centrifuge to remove any precipitate.

-

Dilute the supernatant with the mobile phase.[12]

-

-

HPLC Analysis:

-

Column: Capcell Pak C18 column (250 x 4.6 mm i.d.).[12]

-

Mobile Phase: 70 mmol/L phosphate buffer (pH 7.2) containing 5 mmol/L hydrogen peroxide and tetrahydrofuran (85:15 v/v).[12]

-

Detection: Post-column photoirradiation followed by fluorimetric detection (excitation at 302 nm, emission at 418 nm).[12]

-

Functional Assays

This continuous spectrophotometric assay measures the activity of MAO-A and MAO-B in the presence of isatin.[8]

Protocol:

-

Reagents:

-

Procedure:

-

Pre-incubate the enzyme with isatin or a reference inhibitor for a specified time.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance over time at 316 nm for MAO-A (kynuramine oxidation) and 250 nm for MAO-B (benzylamine oxidation).[8]

-

Calculate the percent inhibition and determine the IC50 value.

-

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with isatin.[13]

Protocol:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of isatin for a specified duration.

-

Include an untreated control group.

-

-

Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Differentiate cell populations based on fluorescence:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Conclusion

Isatin is an endogenous molecule with a growing body of evidence supporting its role as a significant modulator of physiological and pathological processes. Its widespread distribution, dynamic regulation, and diverse biological activities, including MAO inhibition and ANP antagonism, highlight its potential as both a biomarker and a therapeutic target. The standardized protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the multifaceted nature of isatin and its implications for human health and disease. Continued investigation into the precise mechanisms of isatin's action and its complex signaling networks will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The evaluation of isatin analogues as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of isatin on atrial natriuretic peptide-mediated accumulation of cGMP and guanylyl cyclase activity of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tryptophan Metabolites as Mediators of Microbiota-Gut-Brain Communication: Focus on Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Does isatin interact with rat brain monoamine oxidases in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isatin is a potent endogenous antagonist of guanylate cyclase-coupled atrial natriuretic peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of isatin in urine and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorimetric determination of isatin in human urine and serum by liquid chromatography postcolumn photoirradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 5-Methoxyisatin and its Analogs in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. Among these, 5-methoxyisatin, characterized by a methoxy group at the 5-position of the isatin core, has garnered significant attention as a versatile starting material for the synthesis of novel therapeutic agents. The presence of the methoxy group can modulate the electronic properties and lipophilicity of the molecule, often leading to enhanced biological efficacy and an altered pharmacological profile. This technical guide provides a comprehensive overview of the medicinal chemistry of this compound and its analogs, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthetic Strategies

The synthesis of this compound itself is a well-established process, typically starting from 4-methoxyaniline. A common route involves the reaction of 4-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid to yield this compound.

The versatile isatin core of this compound, with its reactive C3-keto group, provides a facile entry point for a variety of chemical modifications, leading to a diverse library of analogs. The most common strategies involve condensation reactions at the C3-position to form Schiff bases and thiosemicarbazones. Furthermore, the nitrogen at the N1-position can be readily alkylated or acylated to introduce additional diversity.

General Synthesis of this compound Thiosemicarbazones

A widely employed method for the synthesis of this compound thiosemicarbazone analogs involves the condensation of this compound with a variety of thiosemicarbazide derivatives.

Experimental Protocol: Synthesis of this compound Thiosemicarbazones

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol, often with gentle heating to ensure complete dissolution.

-

Addition of Thiosemicarbazide: To the solution, add the desired thiosemicarbazide derivative (1 equivalent).

-

Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is typically added to facilitate the condensation reaction.

-

Reaction: The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is then washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Characterization: The structure and purity of the synthesized compounds are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Elemental analysis is also performed to confirm the empirical formula.

General Synthesis of this compound Schiff Bases

The synthesis of this compound Schiff bases is achieved through the condensation of this compound with a primary amine.

Experimental Protocol: Synthesis of this compound Schiff Bases

-

Reactant Mixture: A mixture of this compound (1 equivalent) and the desired primary amine (1 equivalent) is prepared in a suitable solvent, most commonly ethanol.

-

Catalysis: A few drops of glacial acetic acid are added to the mixture to catalyze the reaction.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The reaction progress is monitored by TLC.

-

Product Isolation: After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization to obtain the final Schiff base.

-

Structural Confirmation: The identity and purity of the synthesized Schiff bases are established using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and MS, along with elemental analysis.[1]

Biological Activities and Structure-Activity Relationships

This compound and its analogs have demonstrated a remarkable range of pharmacological activities. The following sections will delve into their anticancer, antimicrobial, and anticonvulsant properties, presenting quantitative data and discussing the structure-activity relationships (SAR) that govern their potency.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives, particularly thiosemicarbazones. These compounds have shown potent cytotoxic activity against a variety of cancer cell lines.

Table 1: Anticancer Activity of this compound Analogs (IC₅₀ values in µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| MeOIstPyrd | A431 (Skin) | 0.9 | [2][3] |

| MeOIstDmMor | A549 (Lung) | 2.52 | [4] |

| MeOIstMor | MCF-7 (Breast) | 2.93 | [4] |

| MeOIstEt | A549 (Lung) | 6.59 | [5] |

| MeOIstEt | MCF-7 (Breast) | 36.49 | [5] |

| MeOIstMe | A431 (Skin) | 16.52 | [5] |

| Copper (II) complex of this compound thiosemicarbazone | A549 (Lung) | 17.88 | [6] |

Note: This table presents a selection of reported IC₅₀ values. The activity can vary based on the specific analog and cancer cell line.

The structure-activity relationship studies of these analogs have revealed that modifications at the N(4) position of the thiosemicarbazone moiety significantly influence their anticancer potency. For instance, the incorporation of a pyrrolidinyl ring at this position in MeOIstPyrd resulted in a highly potent compound against the A431 skin cancer cell line.[2][3]

Several studies have indicated that this compound analogs exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms involves the activation of the mitochondrial intrinsic apoptotic pathway. For example, the promising compound MeOIstPyrd has been shown to induce DNA damage and activate the tumor suppressor protein p53, regardless of its mutational status.[2][3] This leads to a cascade of events culminating in cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound analog for a specific duration (e.g., 24, 48, or 72 hours). A control group treated with the vehicle (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Antimicrobial Activity

This compound derivatives, particularly Schiff bases and thiosemicarbazones, have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of this compound Analogs (MIC values in µg/mL)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base | Pseudomonas aeruginosa | 6.25 | [1] |

| Schiff Base | Staphylococcus aureus | 9.4 | [7] |

| Schiff Base | Escherichia coli | 12.0 | [7] |

| Schiff Base | Aspergillus niger | 12.3 | [7] |

| Thiosemicarbazone | Escherichia coli | - | [8] |

| Thiosemicarbazone | Staphylococcus aureus | - | [8] |

| Thiosemicarbazone | Salmonella enteritidis | - | [8] |

Note: Some studies report inhibition zones instead of MIC values. The table reflects available MIC data.

The antimicrobial activity of these compounds is influenced by the nature of the substituents on the isatin ring and the group attached at the C3 position. For instance, the introduction of certain aromatic aldehydes in the formation of Schiff bases has been shown to enhance antibacterial and antifungal efficacy.[7]

The precise mechanisms by which this compound analogs exert their antimicrobial effects are still under investigation. However, it is believed that these compounds may interfere with essential cellular processes in microorganisms. One proposed mechanism involves the inhibition of microbial growth through the disruption of cell wall synthesis or by interfering with nucleic acid replication. Some isatin derivatives have also been shown to possess DNA protection capabilities.[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Compound Dilutions: A series of twofold dilutions of the this compound analog are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the compound dilutions is inoculated with the microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are also included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anticonvulsant Activity

Isatin and its derivatives have long been recognized for their effects on the central nervous system (CNS), including anticonvulsant properties. While specific data for a wide range of this compound analogs is still emerging, the isatin scaffold is a promising starting point for the development of new antiepileptic drugs.

Table 3: Anticonvulsant Activity of Isatin Analogs (ED₅₀ values in mg/kg)

| Compound Class | Seizure Model | ED₅₀ (mg/kg) | Reference |

| Isatin Schiff Base | MES | 75 | [9] |

| N-substituted 2-anilinophenylacetamide | MES | 24.0 | [9] |

Note: This table includes data for isatin analogs that may not have the 5-methoxy substitution, as specific data for this compound anticonvulsant analogs is limited. MES = Maximal Electroshock Seizure test.

The anticonvulsant activity of isatin derivatives is often evaluated using preclinical models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.

The anticonvulsant mechanism of isatin derivatives is thought to involve the modulation of inhibitory and excitatory neurotransmission in the brain. One of the primary hypotheses is the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the CNS. Some anticonvulsant drugs act by increasing the availability of GABA or by enhancing the function of GABA receptors. It is postulated that some isatin analogs may exert their anticonvulsant effects through a similar mechanism.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

-

Animal Preparation: Adult mice or rats are used for the experiment.

-

Compound Administration: The test compound (this compound analog) is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A control group receives the vehicle.

-

Induction of Seizure: At the time of expected peak effect of the compound, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED₅₀) is calculated.

Conclusion

This compound and its analogs represent a highly promising class of compounds in the field of medicinal chemistry. The synthetic accessibility of the isatin core allows for the generation of a wide array of derivatives with diverse biological activities. The research highlighted in this guide demonstrates the significant potential of this compound analogs as anticancer, antimicrobial, and anticonvulsant agents. The quantitative data presented provides a valuable benchmark for future drug design and development efforts. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate the biological activity of novel compounds. Furthermore, the visualization of the proposed mechanisms of action provides a conceptual framework for understanding how these molecules exert their therapeutic effects. Continued exploration of the structure-activity relationships and the elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation this compound-based therapeutics with improved potency, selectivity, and safety profiles.

References

- 1. Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins [html.rhhz.net]

- 2. This compound N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. globalscientificjournal.com [globalscientificjournal.com]

- 9. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

Safety, toxicity, and handling of 5-Methoxyisatin

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 5-Methoxyisatin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data and is not exhaustive. It is essential to consult the most current Safety Data Sheet (SDS) from your supplier and conduct a thorough risk assessment before handling or using this compound. All laboratory work should be conducted by trained personnel in a controlled environment.

Introduction

This compound is a derivative of isatin, a bicyclic organic compound. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] Its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, have been subjects of scientific investigation.[1][2] This guide provides a comprehensive overview of the available safety, toxicity, and handling information for this compound, with a focus on quantitative data and experimental context.

Toxicological Data

The publicly available toxicological data for this compound is limited. Most safety data sheets indicate that comprehensive toxicity studies have not been conducted.[3]

Acute Toxicity

The majority of safety data sheets for this compound state that there is no data available for acute oral, dermal, or inhalation toxicity.[3] However, one source reports an intraperitoneal LD50 in mice.

Table 1: Acute Toxicity of this compound

| Route of Administration | Species | Value | Effects Noted | Reference |

| Intraperitoneal | Mouse | LD50: 658 mg/kg | Respiratory stimulation | [4] |

| Oral | - | No data available | - | [3] |

| Dermal | - | No data available | - | [3] |

| Inhalation | - | No data available | - | [3] |

Cytotoxicity of Related Compounds

Table 2: In Vitro Antiproliferative Activity of 5-Methoxyindole Tethered C-5 Functionalized Isatins (Derivatives)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 5o | A-549 (Lung Carcinoma) | 0.9 | [5] |

| Derivative 5o | NCI-H69AR (Multidrug-Resistant Lung Cancer) | 10.4 | [5][6] |

| Derivative 5o | (Average of 3 lines) | 1.69 | [5][6] |

| Derivative 5w | (Average of 3 lines) | 1.91 | [5][6] |

| Sunitinib (Control) | (Average of 3 lines) | 8.11 | [5][6] |

Hazard Identification and Safety Precautions

GHS Hazard Classification

This compound is generally classified with the following hazards:

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected prior to use.[3]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[7]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[7]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7] Keep away from incompatible materials such as strong oxidizing agents.[9]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not widely published. However, the following sections describe standard methodologies that would be employed for such evaluations.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1] The concentration of the formazan is proportional to the number of viable cells.[1]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a solvent like DMSO, with a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.[1]

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assessment (e.g., Ames Test)

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical.[10]

Principle: The test uses several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These strains cannot grow in a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.[10]

Methodology:

-

Preparation: The test compound is mixed with a bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism.

-

Plating: The mixture is plated on a minimal agar plate that lacks histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

-

Analysis: A significant increase in the number of revertant colonies in the presence of the test compound compared to the negative control indicates a mutagenic potential.

Caption: A simplified logical diagram illustrating the principle of the Ames test.

Putative Signaling Pathway Interactions

Direct studies on the signaling pathways affected by this compound are not available in the reviewed literature. However, research on related compounds provides insights into potential mechanisms of action, particularly concerning its observed anticancer properties. A study on the structurally related compound 5-Methoxyflavone demonstrated inhibition of the PI3K/AKT/GSK3β/Cyclin D1 signaling pathway in lung adenocarcinoma cells.[11] This pathway is a critical regulator of cell proliferation, and its inhibition leads to cell cycle arrest.

Caption: Hypothesized PI3K/AKT pathway inhibition by this compound.

Additionally, a study on a 5-methoxyindole tethered isatin derivative found that it decreased the phosphorylation of the Retinoblastoma (Rb) protein, which is a key regulator of the G1/S phase transition in the cell cycle.[6][12] This suggests a potential mechanism involving the disruption of normal cell cycle progression.

Conclusion

The available data on this compound indicates that it should be handled with care due to its classification as a skin, eye, and respiratory irritant. Comprehensive toxicological data, particularly regarding chronic exposure, carcinogenicity, and reproductive toxicity, is largely unavailable. The cytotoxic properties suggested by its use in anticancer research warrant further investigation to fully characterize its safety profile and mechanism of action. Researchers and drug development professionals should use this guide as a starting point, adhering to strict safety protocols and acknowledging the existing gaps in the toxicological data.

References

- 1. benchchem.com [benchchem.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. CAS No.39755-95-8,this compound Suppliers,MSDS download [lookchem.com]

- 5. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound | C9H7NO3 | CID 38333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxyisatin Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-Methoxyisatin Schiff bases, a class of compounds with significant potential in medicinal chemistry. Isatin (1H-indole-2,3-dione) and its derivatives are versatile precursors for the synthesis of various heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The methoxy group at the 5-position of the isatin ring can modulate the electronic and lipophilic properties of the resulting Schiff bases, potentially enhancing their therapeutic efficacy.

Schiff bases are characterized by the azomethine (-C=N-) functional group and are typically formed through the condensation of a primary amine with a carbonyl compound. In the case of isatin and its derivatives, the ketone group at the C-3 position is reactive towards primary amines, leading to the formation of the corresponding Schiff bases. These compounds have garnered considerable interest due to their diverse pharmacological activities.

Anticipated Biological Activity

Isatin-based Schiff bases are known to exhibit a range of biological activities. As anticancer agents, they have been reported to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors can disrupt downstream signaling pathways like the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

Experimental Protocols

The following protocols describe the general synthesis and characterization of this compound Schiff bases.

Protocol 1: General Synthesis of this compound Schiff Bases

This protocol outlines the condensation reaction between this compound and a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, substituted anilines, etc.) or a hydrazine derivative (e.g., thiosemicarbazide)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in warm absolute ethanol.

-

To this solution, add a stoichiometric equivalent of the desired primary amine or hydrazine derivative.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

-

Dry the purified product in a vacuum oven.

Protocol 2: Characterization of Synthesized Schiff Bases

The structure and purity of the synthesized this compound Schiff bases should be confirmed using various analytical techniques.

-

Melting Point: Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the compound. Expect to observe characteristic absorption bands for the C=O stretching of the isatin lactam (~1700-1730 cm⁻¹), the C=N (azomethine) stretching (~1610-1640 cm⁻¹), and the N-H stretching of the isatin ring (~3100-3300 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra. The spectra will provide detailed information about the chemical structure, including the presence of the azomethine proton and the arrangement of aromatic and aliphatic protons and carbons.

-

Mass Spectrometry (MS): Obtain the mass spectrum of the compound to determine its molecular weight and confirm its molecular formula.

Data Presentation

The following table summarizes the physical and analytical data for a series of representative this compound-β-thiosemicarbazone derivatives.

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |

| 3a | C₁₇H₁₄N₄O₂S | 82 | 260-261 |

| 3b | C₁₈H₁₆N₄O₂S | 85 | 248-249 |

| 3c | C₁₈H₁₆N₄O₃S | 88 | 251-252 |

| 3d | C₁₇H₁₃FN₄O₂S | 81 | 255-256 |

| 3e | C₁₇H₁₃ClN₄O₂S | 86 | 263-264 |

| 3f | C₁₇H₁₃BrN₄O₂S | 84 | 268-269 |

| 3g | C₁₈H₁₆N₄O₄S | 90 | 253-254 |

| 3h | C₂₁H₁₆N₄O₂S | 79 | 245-246 |

| 3i | C₁₉H₁₈N₄O₂S | 83 | 239-240 |

| 3j | C₂₁H₂₂N₄O₂S | 87 | 233-234 |

Data adapted from a study on N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives.[1][2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound Schiff bases.

References

Application Notes and Protocols: 5-Methoxyisatin as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyisatin, a derivative of the endogenous indole, is a prominent scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, including a reactive ketone at the C-3 position and an electron-donating methoxy group on the benzene ring, make it a versatile building block for creating complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of promising pharmaceutical candidates, particularly those with anticancer properties. The synthesized derivatives, including di-spirooxindoles, Schiff bases, and thiosemicarbazones, have demonstrated significant cytotoxic activity against various cancer cell lines.

Synthetic Applications of this compound

This compound is a valuable starting material for the synthesis of various heterocyclic compounds with therapeutic potential. Key reaction types include:

-

[3+2] Cycloaddition Reactions: For the synthesis of complex spirooxindole systems.

-

Condensation Reactions: To form Schiff bases and thiosemicarbazones.

These derivatives have been investigated for a range of biological activities, including as anticancer, antiviral, and anti-inflammatory agents.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of bioactive derivatives starting from this compound.

Quantitative Data Summary

The following table summarizes the anticancer activity of various derivatives synthesized from this compound, providing a comparative overview of their potency against different cancer cell lines.

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Di-spirooxindole | Compound 4b (structure not fully specified) | Prostate (PC3) | 3.7 ± 1.0 | [2] |

| Compound 4a (structure not fully specified) | Cervical (HeLa) | 7.1 ± 0.2 | [2] | |

| Compound 4l (structure not fully specified) | Cervical (HeLa) | 7.2 ± 0.5 | [2] | |

| Compound 4i (structure not fully specified) | Breast (MDA-MB-231) | 7.63 ± 0.08 | [2] | |

| Thiosemicarbazone | MeOIstPyrd | Skin (A431) | 0.9 | [3] |

| Isatin Derivative | Compound 2h (structure not fully specified) | T-lymphocyte (Jurkat) | 0.03 | [4] |